4-Iodo-2,5-dimethylaniline
Overview
Description
4-Iodo-2,5-dimethylaniline is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by an iodine atom. This compound appears as a dark blue to purple solid and is primarily used in organic synthesis to introduce the dimethylanilinyl group into other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-2,5-dimethylaniline can be synthesized through the iodination of 2,5-dimethylaniline. The reaction typically involves the use of molecular iodine (I2) in the presence of an oxidizing agent such as 2-iodosobenzoate. The reaction proceeds efficiently, yielding the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using a similar iodination process. The reaction is carried out in a large reactor with appropriate safety measures to handle the hazardous reagents and by-products. The crude product is then purified through crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2,5-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted anilines.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
4-Iodo-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-iodo-2,5-dimethylaniline involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the dimethylamino group. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A similar compound where the iodine atom is absent.
4-Iodoaniline: A compound where the methyl groups are absent.
Uniqueness
4-Iodo-2,5-dimethylaniline is unique due to the presence of both iodine and dimethyl groups on the aniline ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-iodo-2,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJNBUOAWDGTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406396 | |
Record name | 4-iodo-2,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117832-13-0 | |
Record name | 4-iodo-2,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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